molecular formula C19H24O3 B1140269 D-Prallethrin CAS No. 103065-19-6

D-Prallethrin

Cat. No.: B1140269
CAS No.: 103065-19-6
M. Wt: 300.396
InChI Key:
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Description

D-Prallethrin is a complex organic compound with a unique structure that combines cyclopropane, cyclopentene, and ester functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of cyclopropanecarboxylic acid derivatives. The key steps include:

    Formation of Cyclopropanecarboxylic Acid Derivatives: This can be achieved through the reaction of cyclopropane with carbon dioxide in the presence of a catalyst.

    Functional Group Transformations:

    Esterification: The final step involves the esterification of the cyclopropanecarboxylic acid derivative with (1S)-2-methyl-4-oxo-3-(2-propyn-1-yl)-2-cyclopenten-1-ol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-pressure reactors, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopentene ring, leading to the formation of ketones and carboxylic acids.

    Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester and alkene functionalities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones and carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted esters and alkenes.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the selectivity and efficiency of various transformations.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.

    Drug Development: Its unique structure allows for the exploration of new pharmacophores in medicinal chemistry.

Medicine

    Antimicrobial Agents: The compound has shown potential as an antimicrobial agent, effective against a range of bacterial and fungal pathogens.

    Anti-inflammatory Agents: Research indicates its potential in reducing inflammation, making it a candidate for anti-inflammatory drugs.

Industry

    Polymer Production: It can be used in the production of specialty polymers with unique properties.

    Agriculture: The compound has applications as a pesticide or herbicide due to its biological activity.

Mechanism of Action

The compound exerts its effects through various molecular targets and pathways:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.

    Receptor Modulation: The compound can interact with cellular receptors, altering signal transduction pathways.

    Gene Expression: It may influence gene expression by interacting with transcription factors or epigenetic modifiers.

Comparison with Similar Compounds

Similar Compounds

    Cyclopropanecarboxylic acid derivatives: These include compounds like cyclopropanecarboxylic acid itself and its simple esters.

    Cyclopentene derivatives: Compounds such as cyclopentene and its substituted derivatives.

    Ester compounds: Various esters with similar structural motifs.

Uniqueness

    Structural Complexity: The combination of cyclopropane, cyclopentene, and ester functionalities in a single molecule is unique.

    Biological Activity: The compound’s ability to act as an enzyme inhibitor and receptor modulator sets it apart from simpler analogs.

    Synthetic Versatility: Its structure allows for diverse chemical modifications, making it a versatile building block in organic synthesis.

Properties

IUPAC Name

[(1S)-2-methyl-4-oxo-3-prop-2-ynylcyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h1,9,14,16-17H,8,10H2,2-6H3/t14-,16+,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMKRKQBMYOFFMU-PVAVHDDUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=O)C[C@@H]1OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)CC#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274045
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103065-19-6
Record name Prallethrin, (1R,4S)-trans-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103065196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propenyl)-,(1S)-2-methyl-4-oxo-3-(2-propynyl)-2-cyclopenten-1-yl ester, (1R,3R)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274045
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PRALLETHRIN, (1R,4S)-TRANS-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O99J52N1CW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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